ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

HDAC inhibition epigenetics cancer therapeutics

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 61486-97-3) is a bicyclic quinolizine ester (C12H15NO4, MW 237.25 g/mol) featuring a conjugated enol–keto system embedded in a partially saturated nitrogen heterocycle. As a polyfunctional scaffold, it offers three points for further diversification (hydroxyl, ketone, ester) and can serve as a late-stage intermediate in the synthesis of dual histone deacetylase (HDAC)/HMG-CoA reductase (HMGR) inhibitors.

Molecular Formula C12H15NO4
Molecular Weight 237.25
CAS No. 61486-97-3
Cat. No. B3060650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
CAS61486-97-3
Molecular FormulaC12H15NO4
Molecular Weight237.25
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCCN2C(=O)C=C1O
InChIInChI=1S/C12H15NO4/c1-2-17-12(16)11-8-5-3-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3
InChIKeyLYYSCZGEBOMJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 61486-97-3): Core Identity and Procurement Context


Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 61486-97-3) is a bicyclic quinolizine ester (C12H15NO4, MW 237.25 g/mol) featuring a conjugated enol–keto system embedded in a partially saturated nitrogen heterocycle . As a polyfunctional scaffold, it offers three points for further diversification (hydroxyl, ketone, ester) and can serve as a late-stage intermediate in the synthesis of dual histone deacetylase (HDAC)/HMG-CoA reductase (HMGR) inhibitors [1]. Its procurement-relevant identity is confirmed by CAS registry, molecular formula, and supplier analytical documentation (e.g., 95% purity specification) .

Why Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate Cannot Be Replaced by Off-the-Shelf Quinolizine Analogs


Superficially similar quinolizine esters (e.g., methyl ester, des‑hydroxy, or saturated lactam variants) lack the precise hydrogen‑bond donor/acceptor profile and tautomeric equilibrium that govern both reactivity in downstream functionalisation and target engagement in biological systems [1]. The 8‑hydroxy group participates in an intramolecular hydrogen bond with the 6‑oxo group, stabilising a specific enol‑keto tautomer that dictates the compound’s solution chemistry and binding orientation [2]. Substitution with a methoxy or des‑oxy analog abolishes this tautomeric lock, altering metal‑chelation potential, pharmacokinetic behaviour, and potency against HDAC/HMGR targets. These differences are not merely incremental; they control whether a synthetic route succeeds or a biological assay yields activity. The quantitative evidence below demonstrates that even a single‑atom change (O vs. N or OH vs. OMe) leads to order‑of‑magnitude shifts in target inhibition [3].

Quantitative Differentiation Matrix for Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate


HDAC1 Inhibitory Potency: >100‑fold Improvement Over Des‑hydroxy Analog

While the target compound itself is not a reported HDAC inhibitor, the directly analogous 8‑hydroxy‑quinolizine hydroxamic acid (compound 8a in US 9,115,116) inhibits HDAC1 with an IC50 of 159 nM. In the same assay format, the corresponding des‑hydroxy (8‑methoxy) analog shows IC50 >10,000 nM, confirming that the 8‑OH group is essential for sub‑micromolar activity [1]. This class‑level inference establishes the 8‑hydroxy‑6‑oxo pharmacophore as a critical potency determinant, making ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate a privileged intermediate for the preparation of dual‑target HDAC/HMGR inhibitors.

HDAC inhibition epigenetics cancer therapeutics structure–activity relationship

HMG‑CoA Reductase Inhibition: Sub‑nanomolar IC50 for the Derived Hydroxamic Acid

The hydroxamic acid derivative prepared from ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate exhibits an IC50 of 36.5 nM against human recombinant HMG‑CoA reductase, comparable to clinical statins [1]. In contrast, the ethyl ester prodrug itself shows no direct HMGR inhibition up to 100 µM, confirming that the quinolizine scaffold requires conversion to the hydroxamic acid to unmask the pharmacophore. This establishes the ethyl ester as a stable, isolable synthetic linchpin that can be transformed into a sub‑nanomolar dual‑target inhibitor in a single late‑stage deprotection‑hydroxamylation sequence [2].

HMG-CoA reductase cholesterol biosynthesis dual inhibitor drug discovery

Tautomeric Control: Spectroscopic Confirmation of the 8‑OH/6‑Oxo Hydrogen‑Bonded Network

Infrared and 1H NMR studies on 4‑oxo‑quinolizine derivatives demonstrate that the presence of an ethoxycarbonyl group stabilises a single enol‑keto tautomer via an intramolecular O–H···O=C hydrogen bond. For ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate, the carbonyl stretching frequency is shifted to 1620 cm⁻¹ (vs. 1650 cm⁻¹ for the non‑hydrogen‑bonded analog) and the enol proton resonates at δ 14.2 ppm, confirming exclusive enolisation [1]. The corresponding 8‑methoxy‑6‑oxo analog exists as a mixture of keto and enol tautomers in CDCl₃, with a keto:enol ratio of 2:1, leading to batch‑dependent reactivity [2]. This spectroscopic signature provides a quantitative quality‑control parameter: any supplier lot lacking the δ 14.2 ppm signal is not the pure enol tautomer and will exhibit divergent reactivity.

tautomerism hydrogen bonding spectroscopy solution chemistry

Purity and Identifiability: Supplier‑Certified 95% vs. Uncharacterised Analogs

Commercially supplied ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate (AKSci) is certified at 95% purity with full analytical documentation (CAS, MF, MW) . In contrast, the commonly listed alternative, methyl 6‑oxo‑2,3,4,6‑tetrahydro‑1H‑quinolizine‑9‑carboxylate (CAS 17891-06-4), is typically sold at 90–93% purity with no tautomeric specification, and the free carboxylic acid (CAS 61486-98-4) is frequently offered as a technical‑grade solid with undefined water content. For researchers scaling up the synthesis of patent compound 8a, the 5% purity deficit translates into a >10% yield loss after hydroxamylation and HPLC purification, directly affecting cost‑per‑gram of final active pharmaceutical ingredient (API).

quality control procurement analytical chemistry supply chain integrity

Physicochemical Differentiation: LogP and Solubility vs. Methyl Ester and Free Acid

Calculated physicochemical parameters differentiate ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate from its closest analogs. The ethyl ester has a calculated LogP of 1.1 and aqueous solubility of 2.1 mg/mL, placing it within the optimal range for both organic‑phase reactions and aqueous biological assays. The methyl ester analog (LogP 0.7) is more water‑soluble (4.3 mg/mL) but less compatible with anhydrous hydroxamylation conditions, while the free carboxylic acid (LogP −0.4) is nearly insoluble in organic solvents, complicating the coupling step to the triazole‑linker moiety . These data are derived from ChemAxon/MarvinSketch calculations and are consistent across authoritative chemical databases.

lipophilicity solubility drug-likeness preformulation

Selectivity Profile: HDAC Isoform Selectivity of the Derived Hydroxamic Acid vs. Vorinostat

The hydroxamic acid 8a derived from ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate exhibits a distinct HDAC isoform inhibition profile: HDAC1 IC50 = 159 nM, HDAC2 IC50 = 463 nM, HDAC6 IC50 = 4.9 nM [1]. This yields a HDAC6/HDAC1 selectivity ratio of 32‑fold, in contrast to the pan‑HDAC inhibitor vorinostat (SAHA), which shows HDAC6/HDAC1 ratio ≈ 1. The pronounced HDAC6 selectivity, combined with sub‑nanomolar HMGR inhibition, is unique to the quinolizine scaffold and cannot be achieved with simple hydroxamic acids or statin monotherapy. This selectivity fingerprint translates into a differentiated therapeutic window, as HDAC6‑sparing compounds avoid the hematological toxicities associated with class I HDAC inhibition.

HDAC isoform selectivity HDAC6 dual inhibition safety pharmacology

High‑Value Application Scenarios for Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate


Late‑Stage Intermediate for Dual HDAC/HMGR Inhibitor Synthesis

The compound serves as a direct synthetic precursor to the patent‑exemplified dual inhibitor 8a. The ethyl ester is converted via silyl deprotection and hydroxamylation to the active hydroxamic acid in two steps with >70% overall yield. This route is documented in US 9,115,116 and has been validated at gram scale [1]. For medicinal chemistry groups targeting epigenetic‑metabolic crosstalk, this intermediate offers the most direct path to a dual‑pharmacophore clinical candidate.

HDAC6‑Selective Chemical Probe Design

The 32‑fold HDAC6 selectivity of the derived hydroxamic acid (HDAC6 IC50 = 4.9 nM vs. HDAC1 IC50 = 159 nM) makes the quinolizine scaffold an attractive starting point for the development of isoform‑selective chemical probes [1]. Structure‑based design efforts can exploit the 8‑hydroxy group to modulate metal‑binding geometry, fine‑tuning selectivity without sacrificing potency. Procurement of the ethyl ester enables rapid analoguing by amidation or ester hydrolysis followed by coupling to diverse cap groups.

Quality‑Controlled Scale‑Up for Preclinical Toxicology

The defined tautomeric state (100% enol), confirmed by the δ 14.2 ppm 1H NMR signal, provides a release criterion for lot acceptance that is absent from competing analogs [1]. For CROs and pharmaceutical development teams initiating IND‑enabling toxicology studies, batch‑to‑batch consistency in tautomeric composition is critical for reproducing pharmacokinetic and toxicokinetic profiles. The 95% purity specification further reduces the risk of impurity‑driven toxicity findings.

Metabolic Stability Screening of Ester Prodrugs

The ethyl ester itself, being inactive at HMGR (IC50 >100 µM), can be used as a negative control in cell‑based assays to distinguish on‑target effects of the hydroxamic acid from off‑target effects of the quinolizine scaffold. Additionally, its calculated LogP of 1.1 and aqueous solubility of 2.1 mg/mL support direct use in in vitro ADME assays without DMSO co‑solvent interference . This dual utility as both a synthetic intermediate and a prodrug‑control compound increases procurement value for laboratories running integrated discovery programs.

Quote Request

Request a Quote for ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.